molecular formula C20H20N2O4 B2841996 3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-93-3

3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2841996
CAS No.: 898461-93-3
M. Wt: 352.39
InChI Key: XPZQJJWJMJVGRJ-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

A study focusing on the synthesis and antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which are structurally similar to the compound , revealed that these compounds exhibit in vitro antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that modifications in the pyrroloquinoline structure, similar to those found in 3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, could be explored for antibacterial properties (Tahere Hosseyni Largani et al., 2017).

Chemical Synthesis and Reactivity

Research into the synthesis of dimethoxy and trimethoxy[1]benzothieno[2,3-c]quinolines provides insight into the chemical reactivity and synthesis pathways that could be applicable to the compound of interest. These studies highlight the potential for creating diverse quinoline derivatives through various synthetic strategies, which could be relevant for designing new molecules with enhanced properties or for specific research applications (J. Stuart et al., 1987).

Structural Studies and Drug Development

Investigations into the recyclization of pyrroloquinolines and related heterocycles have provided insights into the molecular structure and potential drug development applications. For instance, the study of recyclization reactions leading to novel benzamides could inform the design and development of new therapeutic agents, leveraging the structural complexity and biological relevance of quinoline derivatives (I. V. Mashevskaya et al., 2011).

Properties

IUPAC Name

3,5-dimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-16-9-14(10-17(11-16)26-2)20(24)21-15-7-12-3-4-18(23)22-6-5-13(8-15)19(12)22/h7-11H,3-6H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZQJJWJMJVGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.